4-Bromo-2,2'-bipyridine
Overview
Description
4-Bromo-2,2’-bipyridine is used as a reagent in the synthesis of benzodifuran-based ruthenium dyes, which show high efficiency of energy conversion when used in thin film dye-sensitized solar cells .
Synthesis Analysis
An improved and simplified synthetic method for 4-bromo-2,2’-bipyridine has opened a way to the synthesis of the model compounds of polymer . This synthesis involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,2’-bipyridine is C10H7BrN2 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
The synthesis of 4-bromo-2,2’-bipyridine involves several chemical reactions. For instance, the reaction of 2,2’-bipyridine with m-chloroperbenzoic acid in chloroform forms 2,2’-bipyridyl-1-oxide . More details about the chemical reactions involved in the synthesis can be found in the referenced papers .Physical And Chemical Properties Analysis
4-Bromo-2,2’-bipyridine is a solid at 20°C . More detailed physical and chemical properties can be found on resources like ChemSpider and other chemical databases .Scientific Research Applications
Complex Formation with Transition Metals : 4-Bromo-2,2'-bipyridine is used in the synthesis of homo- and heteroleptic iron(II) and ruthenium(II) complexes, which are studied for their chemical and electrochemical properties (Fallahpour, Neuburger, & Zehnder, 1999).
Catalysis in ATRP : This compound is used in Stille-type coupling procedures to create mono- and disubstituted 2,2'-bipyridines, which have applications in atom transfer radical polymerization (ATRP) catalysis, particularly with copper(II) and iron(II) ions (Schubert, Eschbaumer, & Heller, 2000).
Synthesis of Flexible Ligands : Asymmetric 5',6-disubstituted-2,2'-bipyridines, including 6-bromo-5'-bromomethyl-2,2'-bipyridine, have been used in the preparation of flexible multitopic ligands. These ligands have potential applications in supramolecular chemistry (Charbonnière, Weibel, & Ziessel, 2002).
Synthesis of Amino-Functionalized Compounds : Amino-functionalized 2,2'-bipyridines are valuable for creating sophisticated chelating ligands with a 2,2'-bipyridine core, useful in supramolecular chemistry (Hapke, Staats, Wallmann, & Lützen, 2007).
Preparation of Macromolecular and Supramolecular Structures : Brominated bipyridines like 6,6'-dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine are used as synthetic building blocks for ligand design and macro- or supramolecular applications, with added solubilizing groups for enhanced utility (Amb & Rasmussen, 2006).
Role in Synthesis of Metal-Complexing Molecular Rods : Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines, derived from 4-Bromo-2,2'-bipyridine, are essential for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Synthesis of Functional Materials : 4-Bromo-2,2'-bipyridine is a key intermediate in the scalable synthesis of 5,5′-dibromo-2,2′-bipyridine, which is utilized for creating functional materials, including those used in biodiagnostics, photovoltaics, and organic light-emitting diodes (D'Souza, Leigh, Papmeyer, & Woltering, 2012).
Structural and Thermal Analyses of Metal Complexes : Complexes formed with 4-bromo-2,2'-bipyridine are analyzed for their structural and thermal properties, which can inform various applications in materials science (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXFIBXWCCICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477320 | |
Record name | 4-bromo-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,2'-bipyridine | |
CAS RN |
14162-95-9 | |
Record name | 4-bromo-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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